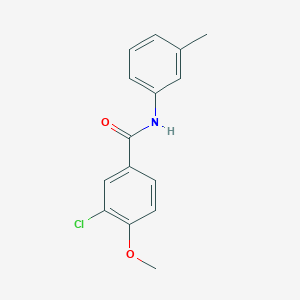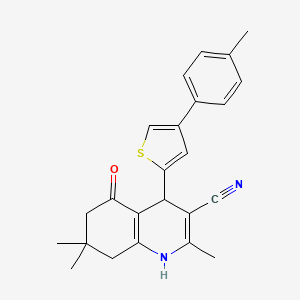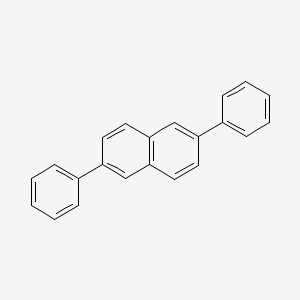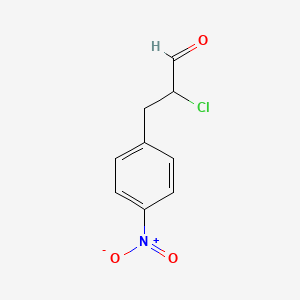
3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide is a heterocyclic compound with the molecular formula C16H14N2O2S. It belongs to the class of thiadiazepines, which are known for their diverse biological activities. This compound is characterized by a seven-membered ring containing nitrogen, sulfur, and oxygen atoms, along with two phenyl groups attached at positions 3 and 6.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with sulfur-containing reagents. For example, the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with sulfur dioxide in the presence of a base can yield the desired thiadiazepine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiadiazepine without the dioxide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazepine without the dioxide group.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
3,6-Diphenyl-2,5-dihydro-1,4,5-thiadiazepine: Similar structure but lacks the 1,1-dioxide group.
1,2,4-Benzothiadiazine-1,1-dioxide: Contains a benzene ring fused to the thiadiazepine ring, with similar biological activities.
Uniqueness
3,6-Diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide is unique due to the presence of the 1,1-dioxide group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
14954-09-7 |
|---|---|
分子式 |
C16H14N2O2S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
3,6-diphenyl-2,7-dihydro-1,4,5-thiadiazepine 1,1-dioxide |
InChI |
InChI=1S/C16H14N2O2S/c19-21(20)11-15(13-7-3-1-4-8-13)17-18-16(12-21)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
NHZMERSIZAOIPM-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NN=C(CS1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)
![2,2-Diphenyl-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11945155.png)




![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)

![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)

![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)

